Verdiperstat is a potent, oral, and brain-penetrant myeloperoxidase (MPO) inhibitor. [, , ] It belongs to the class of irreversible suicide inhibitors that form a covalent adduct with the enzyme. [] Verdiperstat effectively reduces the production of reactive oxygen species (ROS) from activated microglia, thereby mitigating oxidative stress and inflammation. [, , ] Researchers are exploring its therapeutic potential in various neurodegenerative diseases and inflammatory conditions.
The development of Verdiperstat stems from a need for effective therapies in neurodegenerative conditions characterized by neuroinflammation. Its classification as a selective MPO inhibitor positions it uniquely among therapeutic agents aimed at mitigating the effects of oxidative stress in the brain. The compound is known scientifically as AZD3241 and has been the subject of multiple studies focusing on its pharmacological properties and therapeutic potential .
The synthesis of Verdiperstat involves several key steps that highlight its complex chemical structure. The synthesis typically starts with specific precursors that undergo various reactions to form the final product. For instance, one method includes the reaction of a pyrrole derivative with other functional groups under controlled conditions to yield the desired MPO inhibitor.
The synthetic route often employs techniques such as:
Verdiperstat's molecular structure is characterized by its unique arrangement of atoms that facilitate its function as an MPO inhibitor. The compound features multiple functional groups that contribute to its selectivity and potency.
The three-dimensional structure allows for effective binding to the MPO active site, which is essential for its mechanism of action .
Verdiperstat undergoes specific chemical reactions that are crucial for its activity as an MPO inhibitor. The primary reaction involves the irreversible binding to the heme group of MPO, effectively blocking its enzymatic activity.
Key reactions include:
These reactions underline the compound's efficacy in reducing oxidative stress in neurodegenerative diseases.
The mechanism through which Verdiperstat exerts its effects involves several biochemical pathways primarily centered around the inhibition of myeloperoxidase.
Understanding Verdiperstat's physical and chemical properties is vital for assessing its suitability as a therapeutic agent.
These properties influence both formulation strategies and bioavailability assessments during drug development .
Verdiperstat has significant applications in scientific research, particularly concerning neurodegenerative diseases. Its role as an MPO inhibitor makes it a candidate for:
Verdiperstat (AZD3241) was strategically designed as a brain-penetrant, irreversible inhibitor targeting myeloperoxidase (MPO), an enzyme implicated in neuroinflammation and oxidative stress within neurodegenerative pathologies. MPO catalyzes hypochlorous acid formation, driving neuronal damage in conditions like multiple system atrophy (MSA) and amyotrophic lateral sclerosis (ALS). The compound’s core structure features a thiouracil scaffold that enables covalent modification of MPO’s active site, specifically binding to the heme prosthetic group. This irreversible mechanism differentiates Verdiperstat from reversible inhibitors, providing sustained enzymatic suppression critical for chronic neurodegenerative disorders [4] [8].
The molecular architecture prioritizes blood-brain barrier permeability, achieved through balanced lipophilicity (LogP ≈ 1.23) and a molecular weight of 253.32 g/mol. The isopropoxyethyl side chain enhances CNS penetration, while the thiocarbonyl group acts as an electrophilic trap, forming a covalent adduct with MPO. Preclinical studies confirmed an IC₅₀ of 630 nM against human MPO, validating the rationale for targeting oxidative stress cascades in neurodegeneration [3] [4]. The FDA’s Fast Track designation for MSA treatment underscores the therapeutic significance of this mechanism [8].
The large-scale synthesis of Verdiperstat employs a convergent, protecting-group-free strategy to overcome limitations of earlier routes that required hazardous reagents (e.g., sodium hydride) or expensive intermediates. The current process, patented by WO2021226161A1 and US20230192702, proceeds via sequential functionalization of a pyrrolopyrimidinone core [1] [2] [6]:
Key Steps:
Table 1: Key Intermediates in Verdiperstat Synthesis
Intermediate | Chemical Structure | Role |
---|---|---|
3-(Dimethylamino)acrylonitrile | (CH₃)₂NCH=CHCN | Michael acceptor for ring closure |
Ethyl 3-aminopyrrole-2-carboxylate (R = Et) | C₂H₅O₂C-C₄H₃N₂H₂ | Core heterocycle precursor |
2-(Isopropoxy)ethyl methanesulfonate | (CH₃)₂CHOCH₂CH₂OSO₂CH₃ | Alkylating agent for side-chain installation |
This route replaced earlier non-convergent approaches (e.g., Wu et al., 2011), which suffered from low reproducibility and required sodium hydride in carcinogenic 1,4-dioxane [2] [6].
The thiouracil group (2-thioxo-1,2,3,5-tetrahydropyrrolo[3,2-d]pyrimidin-4-one) was identified as the critical warhead for irreversible MPO inhibition. Structure-activity relationship (SAR) studies revealed:
Table 2: Impact of Structural Modifications on MPO Inhibition
Modification Site | Variant | IC₅₀ vs. MPO | Covalent Binding |
---|---|---|---|
C2 Thiocarbonyl | Thiouracil (Verdiperstat) | 630 nM | Irreversible |
C2 Thiocarbonyl | Uracil | >100 µM | Reversible |
N1 Side chain | Ethoxyethyl | 720 nM | Irreversible |
N1 Side chain | Morpholine | 1.5 µM | Irreversible |
Optimization focused on enhancing target residence time and selectivity. The morpholine analog exhibited off-target binding to monoamine oxidases, while the isopropoxyethyl variant maintained >100-fold selectivity over related enzymes [4].
Initial synthetic routes faced significant hurdles in reproducibility and safety, impeding commercial-scale manufacturing. Key challenges and solutions included:
Major Challenges:
Table 3: Process Optimization for Verdiperstat Manufacturing
Parameter | Initial Process (Wu et al.) | Optimized Process (Patent WO2021226161A1) |
---|---|---|
Cyclization Solvent | Ethanol (with NaOEt) | Acetic acid (neat) |
Yield of Core Scaffold | 48% | 85% |
Alkylation Conditions | NaH, 1,4-dioxane (60°C) | K₂CO₃, toluene (40°C) |
Key Impurity | Thioether adduct (up to 12%) | <0.5% |
PMI (Process Mass Intensity) | 120 | 45 |
The final process achieved a three-fold reduction in Process Mass Intensity (PMI), eliminating cryogenic conditions and enabling multi-hundred-gram production. Crystallization from heptane/ethyl acetate provided Verdiperstat in >99% HPLC purity, meeting clinical-grade specifications [1] [2] [6].
Compounds Referenced in the Article
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0